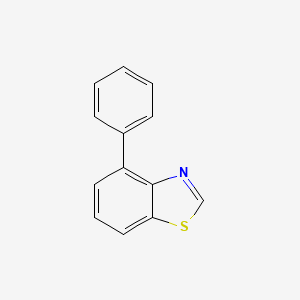

4-Phenyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9NS |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/C13H9NS/c1-2-5-10(6-3-1)11-7-4-8-12-13(11)14-9-15-12/h1-9H |

InChI Key |

RILRYAJSOCTFBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)SC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Phenyl 1,3 Benzothiazole and Its Derivatives

Classical Condensation Reactions

One of the most fundamental and widely used methods for synthesizing the benzothiazole (B30560) core is the condensation of 2-aminothiophenol with various carbonyl-containing compounds. ekb.egnih.gov This approach is valued for its directness and versatility.

Condensation of 2-Aminothiophenol with Aldehyde and Ketone Derivatives

The reaction between 2-aminothiophenol and a variety of aldehydes and ketones is a primary method for forming 2-substituted benzothiazoles. ekb.eg This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent. The reaction of 2-aminothiophenol with aromatic aldehydes, for instance, can be facilitated by various catalysts and conditions to produce 2-arylbenzothiazoles. organic-chemistry.org

Distinct from aldehydes, ketones typically react with 2-aminothiophenol through their active methylene group, which results in the carbonyl group remaining intact in the final product. nih.gov A variety of aromatic 2-acylbenzothiazoles can be synthesized from 2-aminothiophenol and aromatic or heteroaromatic ketones. nih.gov

Table 1: Examples of Condensation Reactions with Aldehydes

| Aldehyde | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Acetic acid, mortar-pestle grinding | 2-phenylbenzo[d]thiazole | Good | ekb.eg |

| Aromatic aldehydes | Rice husk-derived activated carbon, aqueous medium, room temp. | 2-arylbenzothiazoles | High | ekb.eg |

| Aromatic aldehydes | Oxalic acid dihydrate: proline (LTTM), room temp. | 2-substituted benzothiazoles | High | ekb.eg |

| 4-acetylbenzaldehyde | ZnO NPs, room temp. | 1-(4-(benzo[d]thiazol-2-yl)phenyl)ethanone | - | ekb.eg |

| Aliphatic aldehydes | Molecular sieves 4Å, then PCC on silica gel | 2-alkylbenzothiazoles | - | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all possible reactions.

Reactions with Carboxylic Acids, Acyl Chlorides, and Nitriles

The condensation of 2-aminothiophenol is not limited to aldehydes and ketones; carboxylic acids and their derivatives, such as acyl chlorides and nitriles, are also common substrates for the synthesis of 2-substituted benzothiazoles. ekb.egthieme-connect.deresearchgate.net The reaction with carboxylic acids often requires a catalyst and heat to proceed efficiently. Polyphosphoric acid (PPA) is a frequently used catalyst for this transformation, facilitating the condensation of 2-aminothiophenol with various benzoic acids.

Acyl chlorides are more reactive than carboxylic acids and can react with 2-aminothiophenol under milder conditions. thieme-connect.de These reactions are often performed in the presence of a base to neutralize the hydrogen chloride that is generated. thieme-connect.de For example, using N-methylpyrrolidone as a solvent can lead to high yields with both aromatic and aliphatic carboxylic acid chlorides. thieme-connect.de The use of ionic liquids as catalysts has also been reported for the condensation with aromatic acid chlorides at room temperature. nih.gov

Table 2: Reactions with Carboxylic Acid Derivatives

| Reactant | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-amino-3-fluorobenzoic acid | PPA, 110 °C | 2-(4-amino-3-fluorophenyl)benzothiazole | 68% | nih.gov |

| 4-amino-3-trifluoromethylbenzoic acid | PPA, 110 °C | 2-(4-amino-3-trifluoromethylphenyl)benzothiazole | 37% | nih.gov |

| Aromatic carboxylic acid chlorides | N-methylpyrrolidone | 2-substituted benzothiazoles | 75-95% | thieme-connect.de |

| Aliphatic carboxylic acid chlorides | N-methylpyrrolidone | 2-substituted benzothiazoles | 75-82% | thieme-connect.de |

| p-nitro benzoyl chloride | Pyridine, 80 °C | 2-(4-nitro-phenyl)-benzothiazole-6-carboxylic acid | 83% | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all possible reactions.

Mechanism of Nucleophilic Attack and Cyclization in Benzothiazole Formation

The formation of the benzothiazole ring from 2-aminothiophenol and a carbonyl compound, such as benzaldehyde, proceeds through a well-established mechanism. The process begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. ekb.eg This initial step forms an unstable intermediate.

Following the initial attack, a cyclization reaction occurs, leading to a second intermediate. ekb.eg The final step in the formation of the benzothiazole derivative is the oxidation of this cyclized intermediate, which results in the stable aromatic benzothiazole ring system. ekb.eg

Catalytic Approaches in Benzothiazole Synthesis

To improve reaction efficiency, yield, and environmental friendliness, various catalytic methods have been developed for the synthesis of benzothiazoles. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis (e.g., Acid-Catalyzed Methods)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a common strategy in benzothiazole synthesis. Acid catalysts are frequently employed to activate the carbonyl group, making it more susceptible to nucleophilic attack. For example, the synthesis of 2-phenylbenzo[d]thiazole from 2-aminothiophenol and benzaldehyde can be catalyzed by acetic acid using a simple mortar-and-pestle grinding method. ekb.eg

A green and effective method involves the use of self-neutralizing acidic CO2-alcohol systems. In this approach, CO2 reacts with an alcohol like methanol to form an alkyl carbonic acid, which then catalyzes the condensation reaction. ekb.egresearchgate.net Another efficient homogeneous catalytic system utilizes a mixture of hydrogen peroxide (H2O2) and hydrochloric acid (HCl) in ethanol at room temperature, providing excellent yields in a short reaction time. nih.govmdpi.com

Heterogeneous Catalysis

Heterogeneous catalysis offers several advantages, including ease of catalyst separation and potential for recycling. A variety of solid catalysts have been successfully used for the synthesis of benzothiazoles. For instance, nickel oxide (NiO) nanorods have been reported as an effective catalyst for this reaction. ekb.eg

Another example is the use of ZnO-beta zeolite as a heterogeneous catalyst for the condensation of 2-aminothiophenol with various aldehydes. This method is noted for its high yield, simplicity, and the reusability of the catalyst. ekb.eg Similarly, SnP2O7 has been employed as a reusable heterogeneous catalyst, affording high yields in very short reaction times. nih.gov

Nanoparticle-Mediated Synthesis

Nanoparticles offer a large surface area-to-volume ratio, which can enhance catalytic activity and selectivity. Various metal oxide nanoparticles have been successfully employed for the synthesis of 2-aryl-substituted benzothiazoles.

NiO Nanoparticles: Nickel oxide (NiO) nanoparticles have been utilized as a green and efficient heterogeneous catalyst for the formation of 2-aryl substituted benzothiazoles. rasayanjournal.co.inresearchgate.net The reaction typically involves the condensation of o-aminothiophenol and an aryl aldehyde in an aqueous medium. researchgate.net This method is noted for its eco-friendly nature, low catalyst loading, good product yields, reusability of the nanocatalyst, and shorter reaction times. researchgate.net Optimal conditions were found to be 10 mg of NiO nanoparticles in water at reflux temperature. rasayanjournal.co.in A reduced graphene oxide-nickel oxide (rGO-NiO) nanocomposite has also been reported for the one-pot synthesis of 2-arylbenzothiazoles, demonstrating high efficiency and reusability for up to five cycles. researchgate.netresearchgate.net

ZnO Nanoparticles: Zinc oxide (ZnO) nanoparticles have proven to be an effective and reusable catalyst for the synthesis of 2-aryl benzimidazoles, a related class of heterocyclic compounds, at room temperature. researchgate.netsemanticscholar.org This green methodology demonstrates exceptional catalytic efficiency, leading to high yields in a mild, neutral reaction environment. researchgate.net The synthesis of ZnO nanoparticles can be achieved through methods like the precipitation process using plant extracts. nih.gov

ZnS Nanoparticles: Zinc sulfide (ZnS) nanoparticles, prepared through a chemical method using sodium sulfide and zinc sulfate, have been used to catalyze the synthesis of benzothiazoles. aacmanchar.edu.in

Co3O4 Nanoparticles: While specific examples for 4-Phenyl-1,3-benzothiazole were not detailed in the provided search results, the general applicability of cobalt oxide nanoparticles in catalyzing similar organic transformations is an area of active research.

| Nanoparticle Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| NiO | o-aminothiophenol, aryl aldehydes | Green, efficient, reusable catalyst, high yields in water. rasayanjournal.co.inresearchgate.net | rasayanjournal.co.inresearchgate.net |

| rGO-NiO | 2-aminothiophenol, substituted aldehydes | One-pot synthesis, reusable for up to 5 cycles, 91% yield. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| ZnO | Aromatic aldehydes, 1,2-phenyl-diamine | Efficient room temperature synthesis, high yields, reusable catalyst. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

| ZnS | 2-aminothiophenol, aldehyde derivatives | Effective catalyst for benzothiazole synthesis. aacmanchar.edu.in | aacmanchar.edu.in |

Zeolite-Based Catalysts

Zeolites are microporous aluminosilicate minerals that are widely used as catalysts in the chemical industry. Their well-defined pore structure and acidic properties can facilitate various organic reactions.

ZnO-beta zeolite: A cheap and recyclable ZnO-beta zeolite has been demonstrated as an effective and eco-friendly heterogeneous catalyst for the synthesis of benzothiazole derivatives. aacmanchar.edu.inncl.res.in This method offers several advantages, including environmental friendliness, short reaction times, high yields, and a simple work-up procedure. The catalyst can be successfully reused for at least four cycles without a significant loss of activity. ncl.res.in

Silica-Supported Catalysts

Silica (SiO₂) is a common support material for catalysts due to its high surface area, thermal stability, and chemical inertness. nveo.org Functionalizing the silica surface can create highly active and selective catalytic systems.

NaHSO₄-SiO₂: While not explicitly detailed for 4-Phenyl-1,3-benzothiazole, silica-supported reagents are a well-established class of catalysts for benzothiazole synthesis. researchgate.net The surface of silica, which is covered by weakly acidic silanol groups, can be functionalized to create more active catalytic sites. researchgate.net

Other Silica-Supported Systems: A variety of silica-supported catalysts have been developed. For instance, a nano-silica triazine dendrimer supporting Cu(II) has been used for the synthesis of 2-substituted benzothiazoles, yielding excellent results (87-98%) in short reaction times (15-90 min). mdpi.com Another example is a novel silica-supported Ni(II) Schiff base complex used for the one-pot production of benzothiazole heterocycles in green and mild conditions. benthamdirect.com Furthermore, a silica-supported pyridinium chlorochromate (PCC) has been used for the synthesis of 2-substituted benzothiazoles. researchgate.net Vitamin B1 supported on γ-Fe₂O₃@SiO₂ nanoparticles has also been reported as a biocompatible magnetic nanocatalyst for benzothiazole synthesis. nveo.org

Metal-Free Catalysis and Oxidative Reagents

The development of metal-free catalytic systems is a significant goal in green chemistry to avoid the potential toxicity and environmental impact of heavy metals.

H₂O₂/HCl: A mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) serves as an efficient catalyst system for the synthesis of 2-substituted benzothiazoles. nih.govresearchgate.netresearchgate.net This reaction proceeds via the condensation of 2-aminothiophenol and aldehydes in ethanol at room temperature. nih.govresearchgate.net The optimal ratio of 2-aminothiophenol to aromatic aldehyde to H₂O₂ to HCl was found to be 1:1:6:3. nih.govresearchgate.net This method is advantageous due to its short reaction times (45-60 minutes), excellent yields (85-94%), and simple product isolation. mdpi.comresearchgate.net

PIFA: Phenyliodonium bis(trifluoroacetate) (PIFA) is a hypervalent iodine reagent that acts as a mild and selective oxidant. nih.govmdpi.com It has been used to promote the synthesis of C2-arylacylated benzothiazoles from 2H-benzothiazoles and aryl methyl ketones, with yields ranging from 70-95%. nih.govmdpi.com PIFA is considered a good alternative to toxic, heavy metal-based oxidants. nih.gov In some protocols, PIFA is used in combination with microwave irradiation to effectively promote the condensation of 2-aminobenzenethiol with benzaldehyde derivatives. mdpi.comnih.govresearchgate.net

| Catalyst/Reagent | Reactants | Key Findings | Reference |

|---|---|---|---|

| H₂O₂/HCl | 2-aminothiophenol, aldehydes | Efficient, room temperature, excellent yields, short reaction times. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.net |

| PIFA | 2H-benzothiazoles, aryl methyl ketones | Mild, selective, high yields (70-95%). nih.govmdpi.com | nih.govmdpi.com |

| PIFA (Microwave) | 2-aminobenzenethiol, benzaldehyde derivatives | Effectively promotes condensation. mdpi.comnih.govresearchgate.net | nih.govresearchgate.net |

Advanced Synthetic Techniques

To further enhance the efficiency and sustainability of benzothiazole synthesis, advanced techniques such as microwave-assisted organic synthesis and one-pot multi-component reactions have been widely adopted.

Microwave-Assisted Organic Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly accelerate reaction rates and improve product yields. tandfonline.comtandfonline.com

The synthesis of 2-substituted benzothiazoles has been successfully achieved through microwave-assisted condensation of 2-aminothiophenol with aldehydes on the surface of solid supports like silica gel or montmorillonite, often in the presence of p-toluenesulfonic acid and graphite. tandfonline.comtandfonline.com This method avoids the need for an oxidizing agent. tandfonline.comtandfonline.com Other microwave-assisted approaches include the use of amberlite IR-120 resin as a catalyst, which provides high yields (88-95%) in very short reaction times (5-10 minutes). mdpi.com The use of glycerol as a green reaction medium under microwave irradiation has also been reported, yielding products in 4-8 minutes with 78-96% yield. mdpi.com Furthermore, a PIFA-promoted one-pot condensation under microwave irradiation has been developed, affording yields of 59-92% in just 15 minutes. mdpi.com A comparison between conventional heating and microwave irradiation for the synthesis of hydroxy phenyl benzothiazoles showed a significant reduction in reaction time and an increase in product yield of 12 to 20% with the microwave method. scielo.br

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates.

Photocatalytic Strategies (e.g., Visible Light-Mediated Reactions)

The synthesis of 1,3-benzothiazoles, including 4-phenyl-1,3-benzothiazole, has been significantly advanced by the advent of photocatalytic strategies, particularly those utilizing visible light. These methods offer a sustainable alternative to traditional synthetic routes, often proceeding under mild, ambient conditions. acs.org Photoredox catalysis has emerged as a powerful tool, enabling challenging bond-forming reactions through the generation of radical intermediates under visible light irradiation. organic-chemistry.org

Visible-light-mediated reactions for benzothiazole synthesis frequently involve the cyclization of precursors like 2-aminothiophenols or thiobenzanilides. acs.org A variety of photocatalysts, including metal-based complexes and organic dyes, have been employed to facilitate these transformations. For instance, ruthenium complexes such as Ru(bpy)₃(PF₆)₂ and Ru(bpy)₃Cl₂ have been successfully used. acs.org In one approach, the cyclization of amides is catalyzed by Ru(bpy)₃(PF₆)₂ under an oxygen atmosphere, achieving yields of up to 91%. acs.org This method demonstrates high tolerance for various functional groups, though it is not effective for substrates with nitro groups. acs.org

Organic dyes are also prominent photocatalysts in this field. Eosin Y has been used in a highly efficient strategy for synthesizing benzothiazoles from 2-aminothiophenol and methylarenes in a green solvent mixture of ethanol and water, using atmospheric air as the oxidant. acs.org Another notable organic photocatalyst is riboflavin (B1680620) (a vitamin B2 derivative), which, in the form of riboflavin 2′,3′,4′,5′-tetraacetate (RFTA), can catalyze the C-H thiolation of thiobenzanilides. acs.orgnih.gov This approach is valued as an inexpensive and natural alternative to transition-metal catalysis. acs.org

Interestingly, some visible-light-driven methods for benzothiazole synthesis can proceed without any external photocatalyst. organic-chemistry.orgacs.org One such method involves the cyclization of thiobenzanilides to form 2-substituted benzothiazoles, promoted by 2,2,6,6-tetramethylpiperidine N-oxide (TEMPO). acs.org Additionally, protocols have been developed for the photocatalyst-free alkylation and acylation of the benzothiazole core using blue LEDs for irradiation. mdpi.com

The table below summarizes key examples of photocatalytic strategies for benzothiazole synthesis.

| Precursor(s) | Photocatalyst | Oxidant/Reagents | Light Source | Key Features |

| Thiobenzanilides | Riboflavin Tetraacetate | Potassium Persulfate | Visible Light | Inexpensive, natural photocatalyst; broad functional group tolerance. acs.orgacs.org |

| Amides | Ru(bpy)₃(PF₆)₂ | Oxygen (O₂) | Visible Light | Moderate to excellent yields (up to 91%); high functional group tolerance. acs.org |

| 2-Aminothiophenol + Methylarenes | Eosin Y | Air | Visible Light | Highly efficient; uses a green solvent system (ethanol/water). acs.org |

| Thiobenzanilides | None (TEMPO-assisted) | TEMPO | Visible Light | Photocatalyst-free intramolecular C-S bond formation. acs.org |

| 2-Aminothiophenols + Aldehydes | None | Air | Blue LED | Photocatalyst-free condensation; applicable to various aldehydes. acs.org |

Green Chemistry Principles in Benzothiazole Synthesis (e.g., solvent-free conditions, recyclable catalysts, CO2-alcohol systems)

The integration of green chemistry principles into the synthesis of benzothiazoles is a critical area of research, aiming to reduce environmental impact, minimize waste, and enhance safety and efficiency. acs.org Key strategies include the use of solvent-free conditions, the development of recyclable catalysts, and the application of novel, environmentally benign reaction media. chemrxiv.orgmdpi.com

Solvent-Free Conditions: Solvent-free, or solid-state, reactions represent a significant step toward greener synthesis by eliminating the need for potentially hazardous and difficult-to-remove organic solvents. acs.org One effective approach involves the microwave-assisted synthesis of benzothiazoles. For example, 2-substituted benzothiazoles can be prepared by reacting ortho-aminothiophenol with various fatty acids under microwave irradiation using P₄S₁₀ as a catalyst, with the reaction completing in just 3-4 minutes. acs.org Zeolites, such as NaY zeolite, have also been used as a solid support and catalyst for the solvent-free microwave synthesis of substituted benzothiazoles. mdpi.com Another method utilizes silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) as a catalyst for the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. acs.org

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. chemrxiv.org SnP₂O₇ has been reported as a new, reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields (87–95%) in very short reaction times (8–35 minutes). acs.org The catalyst can be reused at least five times without a significant loss of activity. acs.orgchemrxiv.org Similarly, catalysts like NH₄Cl have been used for room temperature synthesis in methanol-water, offering high yields and the advantage of being recyclable. rsc.org

CO₂-Alcohol Systems: A novel and highly innovative green approach involves using carbon dioxide (CO₂) as a raw material or as part of the catalytic system. acs.org One such method utilizes a CO₂-alcohol system to synthesize benzothiazole derivatives from 2-aminothiophenol and aldehydes. chemrxiv.org In this system, CO₂ reacts with an alcohol (e.g., methanol) to form an in-situ alkyl carbonic acid. chemrxiv.orgnih.gov This acid acts as a self-neutralizing catalyst for the condensation and cyclization reactions, proceeding under mild conditions. rsc.org This process is economically and environmentally friendly as it simplifies post-reaction workup by eliminating the need for neutralization with a base and avoiding salt waste disposal. rsc.orgchemrxiv.org Another route uses CO₂ directly as a C1 source, reacting it with 2-aminothiophenols in the presence of a reducing agent like diethylsilane to form the benzothiazole ring. acs.org

The following table provides an overview of various green synthetic methods for benzothiazoles.

| Green Principle | Method/Catalyst | Substrates | Conditions | Advantages |

| Solvent-Free | Microwave irradiation / P₄S₁₀ | o-Aminothiophenol + Fatty Acids | Solvent-free, 3-4 min | Rapid, efficient, high yield. acs.org |

| Solvent-Free | NaHSO₄-SiO₂ | o-Aminothiophenol + Acyl Chlorides | Solvent-free | Readily available and preparable catalyst. acs.org |

| Recyclable Catalyst | SnP₂O₇ | 2-Aminothiophenol + Aromatic Aldehydes | Heterogeneous | High yields, short reaction times, reusable catalyst. acs.orgchemrxiv.org |

| CO₂-Alcohol System | Alkyl carbonic acid (from CO₂ + Alcohol) | 2-Aminothiophenol + Aldehydes | Mild (e.g., 70°C) | Self-neutralizing acid catalyst, no salt waste. chemrxiv.orgnih.gov |

| CO₂ as Raw Material | DBN / Diethylsilane | 2-Aminothiophenols + CO₂ | 5 MPa | Environmentally benign C1 source. acs.org |

Functionalization and Derivatization Strategies of the 1,3-Benzothiazole Core

Direct functionalization of the pre-formed 1,3-benzothiazole core, particularly through C-H activation, is a powerful and atom-economical strategy for creating diverse derivatives without the need for de novo synthesis. Regioselective methods are crucial for controlling the position of new substituents on the benzothiazole ring system.

Regioselective C-H Functionalization

Iridium-catalyzed C-H borylation has emerged as a key method for introducing versatile boronate ester groups onto the benzothiazole framework. acs.org These borylated intermediates are highly valuable as they can be readily transformed into a wide array of other functional groups through subsequent cross-coupling reactions. The regioselectivity of the borylation is influenced by both steric and electronic factors within the benzothiazole ring.

For 2-methylbenzothiazole, iridium-catalyzed borylation shows a preference for the C7 position (ortho to the oxygen atom in the analogous benzoxazole system), which is consistent with the enhanced acidity of this C-H bond. However, the reaction is less active compared to its benzoxazole counterpart, likely due to the sulfur atom's potential to deactivate the catalyst. In the related 2,1,3-benzothiadiazole (BTD) system, Ir-catalyzed C-H borylation using B₂(pin)₂ can be highly regioselective, yielding C5-borylated products as the major isomer. acs.org This selectivity is attributed to the inhibitory electronic effect of the nitrogen lone pair, which disfavors borylation at the adjacent C4 position.

The benzothiazole moiety itself can act as a directing group. Iridium catalysis has been used for the regio- and enantioselective borylation of secondary benzylic C-H bonds in 2-arylalkylbenzo[d]thiazole substrates. nih.govacs.org

| Substrate | Catalyst System | Borylating Agent | Major Product(s) | Reference |

| 2-Methylbenzothiazole | [Ir(cod)(OMe)]₂ / dtbpy | B₂(pin)₂ | C7-borylated | |

| 2,1,3-Benzothiadiazole (BTD) | [Ir(OMe)COD]₂ | B₂(pin)₂ | C5-boryl BTD | acs.org |

| 2-Arylalkylbenzo[d]thiazole | Iridium / Chiral Ligand | B₂(pin)₂ | Benzylic C-H borylated | nih.govacs.org |

The nitrogen and sulfur atoms within the thiazole (B1198619) ring can act as directing groups to guide C-H functionalization to specific positions, most commonly the ortho-C-H bond of a substituent at the C2 position. This strategy allows for the precise installation of new groups.

A prominent example is the palladium(II)-catalyzed ortho-arylation of 2-arylbenzothiazoles. In this reaction, the benzothiazole core directs the activation of the C-H bond at the ortho position of the C2-aryl substituent, which then couples with an aryl iodide. This provides a direct route to complex biaryl structures. Similarly, ruthenium(II) catalysis has been used for the regioselective ortho-amidation of 2-aryl benzothiazoles, where the benzothiazole moiety directs the C-N bond formation onto the adjacent aryl ring. acs.org

Furthermore, direct C-H functionalization at the C2 position of the benzothiazole core itself has been achieved. A palladium-catalyzed protocol facilitates the direct arylation of benzothiazole at room temperature with a variety of iodo(hetero)arenes, demonstrating the viability of functionalizing the core directly. mdpi.comchemrxiv.org

Directly introducing nitrogen and sulfur functionalities onto the benzothiazole core via C-H activation is a modern and efficient method for synthesizing valuable derivatives.

C-H Amidation: Direct C-H amidation has been successfully applied to 2-aryl benzothiazole systems. A Ru(II)-catalyzed method enables the regioselective ortho-amidation of the C2-aryl ring, using acyl azides as the nitrogen source. acs.org The reaction is directed by the benzothiazole core and proceeds without an external oxidant, releasing only N₂ as a byproduct. This approach avoids the common Curtius rearrangement of the acyl azide, leading directly to C-N bond formation. acs.org

C-H Thiolation: C-H thiolation offers a direct route to C-S bond formation. An electrochemical method has been developed for the synthesis of 2-aminobenzothiazole derivatives through the C-H thiolation of anilines with ammonium thiocyanate. mdpi.com This electrosynthesis process is considered a green and efficient alternative to traditional methods, operating under mild, bromine-free conditions. mdpi.com While this example builds the ring via thiolation, direct C-H thiolation on a preformed benzothiazole ring is an area of ongoing research.

| Functionalization | Substrate | Catalyst/Method | Reagent | Key Outcome |

| C-H Amidation | 2-Aryl Benzothiazole | [Ru(p-cymene)Cl₂]₂ | Acyl Azide | Regioselective ortho-amidation of the C2-aryl ring. acs.org |

| C-H Thiolation | Aniline Derivatives | Electrosynthesis | Ammonium Thiocyanate | Forms 2-aminobenzothiazoles via C-H thiolation/cyclization. mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The introduction of a phenyl group at the 4-position of the 1,3-benzothiazole core is efficiently achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a particularly robust and versatile method, valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid reagents.

The general strategy for the synthesis of 4-phenyl-1,3-benzothiazole via this method involves the coupling of a 4-halo-1,3-benzothiazole, typically 4-bromo-1,3-benzothiazole, with phenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step of the catalytic cycle.

While direct literature on the Suzuki-Miyaura coupling for the synthesis of 4-phenyl-1,3-benzothiazole is not extensively detailed, strong precedent from closely related heterocyclic systems demonstrates the viability of this approach. For instance, the successful Suzuki-Miyaura coupling of 4-bromo-2,1,3-benzothiadiazole with phenylboronic acid to yield 4-phenyl-2,1,3-benzothiadiazole has been reported. This analogous transformation suggests that the electronic and steric environment at the C4 position of the benzothiazole ring is amenable to this type of coupling.

The necessary precursor, 4-bromo-1,3-benzothiazole, can be synthesized through established halogenation protocols starting from either 1,3-benzothiazole or a suitable aniline precursor prior to the thiazole ring formation. For example, the direct bromination of 2,1,3-benzothiadiazole using bromine in hydrobromic acid provides the 4-bromo derivative, a method that can be adapted for the 1,3-benzothiazole system chemicalbook.com.

A typical reaction protocol for the Suzuki-Miyaura coupling to generate 4-phenyl-1,3-benzothiazole would involve the components and conditions detailed in the table below.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|---|

| 4-Bromo-1,3-benzothiazole | Phenylboronic Acid | Pd(OAc)₂, XPhos | K₃PO₄ | Toluene/H₂O | 80 °C, 24 h | 4-Phenyl-1,3-benzothiazole |

| 4-Bromo-1,3-benzothiazole | Phenylboronic Acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/EtOH | 100 °C, 2 h | 4-Phenyl-1,3-benzothiazole |

The selection of the palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. Ligands such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich biaryl phosphines like XPhos are commonly employed to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base, typically an inorganic carbonate or phosphate, is also critical for the efficiency of the transmetalation step.

Modifications and Substitutions on the Phenyl Moiety at Position 4

Once the 4-phenyl-1,3-benzothiazole scaffold has been synthesized, further structural diversity can be achieved by performing chemical modifications on the pendant phenyl ring at position 4. These modifications typically involve electrophilic aromatic substitution reactions, where the existing 4-(1,3-benzothiazolyl) group acts as a directing group, influencing the regiochemical outcome of the substitution.

Deactivation of the Ring: The phenyl group is deactivated towards electrophilic attack compared to unsubstituted benzene (B151609). The electron-withdrawing benzothiazole group reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. Consequently, more forcing reaction conditions (e.g., higher temperatures, stronger acids, or more potent electrophiles) may be required to achieve substitution compared to benzene itself.

Meta-Directing Effect: As a deactivating group, the 4-(1,3-benzothiazolyl) substituent is expected to direct incoming electrophiles primarily to the meta-positions (C-3' and C-5') of the phenyl ring. This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance and inductive effects, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.

Common electrophilic substitution reactions that can be envisioned for the 4-phenyl moiety are summarized in the table below, along with their predicted major products based on the directing effect of the benzothiazole group.

| Reaction Type | Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-(3'-Nitrophenyl)-1,3-benzothiazole |

| Halogenation | Br₂ / FeBr₃ | Br⁺ (Bromonium ion equivalent) | 4-(3'-Bromophenyl)-1,3-benzothiazole |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ (Acylium ion) | 4-(3'-Acetylphenyl)-1,3-benzothiazole |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ or HSO₃⁺ | 3-(1,3-Benzothiazol-4-yl)benzenesulfonic acid |

It is important to note that the reaction conditions for these substitutions must be carefully controlled to avoid potential side reactions on the benzothiazole ring itself, which also contains reactive sites. The precise regioselectivity and reaction efficiency will depend on the specific reagents and conditions employed. Furthermore, the electronic properties of the 4-(1,3-benzothiazolyl) group can be modulated by introducing substituents onto the benzothiazole ring system, which in turn could subtly alter its directing influence on the pendant phenyl ring.

Reaction Mechanisms and Detailed Reactivity Studies of 4 Phenyl 1,3 Benzothiazole

Mechanistic Insights into Benzothiazole (B30560) Ring Formation

The construction of the benzothiazole ring system is a cornerstone of heterocyclic chemistry, typically involving the condensation of a 2-aminothiophenol precursor with a suitable carbonyl compound. For 4-Phenyl-1,3-benzothiazole, this involves precursors that ultimately position the phenyl group at the C4 position of the resulting bicyclic system.

The most prevalent synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes or carboxylic acids. However, for C4-substituted benzothiazoles like 4-phenyl-1,3-benzothiazole, the strategy often involves the cyclization of pre-functionalized benzene (B151609) rings, such as N-(2-mercaptophenyl)benzamide derivatives.

The mechanism typically proceeds through two key stages:

Initial Condensation/Amide Formation: The synthesis often starts with a substituted 2-aminothiophenol or a related precursor where the aniline nitrogen reacts with a carboxylic acid derivative (like benzoyl chloride) to form an amide intermediate. In this case, a substituted N-(2-mercaptophenyl)benzamide is the key precursor.

Intramolecular Cyclization: The crucial step is the intramolecular nucleophilic attack of the thiol sulfur atom onto the carbonyl carbon of the amide. This attack is followed by the dehydration (elimination of a water molecule) to form the thiazole (B1198619) ring. This cyclodehydration step closes the ring, yielding the aromatic benzothiazole system.

The general pathway can be outlined as follows:

Step 1: Nucleophilic attack of the amino group of a substituted 2-aminothiophenol on a benzoyl derivative to form an N-(2-mercaptophenyl)benzamide.

Step 2: Tautomerization of the amide to its enol form, or direct activation of the carbonyl group by a catalyst.

Step 3: Intramolecular nucleophilic attack by the sulfur atom on the electrophilic carbonyl carbon.

Step 4: Elimination of a water molecule to form the final, stable aromatic benzothiazole ring.

This stepwise process ensures the regioselective formation of the desired isomer.

Oxidative conditions are frequently employed to facilitate the final ring-closure and aromatization of the benzothiazole nucleus. Various oxidizing agents can be used, including molecular oxygen (air), hydrogen peroxide, iodine, and dimethyl sulfoxide (DMSO). organic-chemistry.org These oxidants play a critical role in the dehydrogenation step that leads to the aromatic product.

A common mechanistic pathway under oxidative conditions involves the following steps:

Condensation of 2-aminothiophenol with an aldehyde (e.g., benzaldehyde) to form a benzothiazoline intermediate. This intermediate is a non-aromatic, cyclic thiohemiaminal.

Oxidation of the benzothiazoline. This step involves the removal of two hydrogen atoms (from the nitrogen and the C2 carbon), leading to the formation of the stable, aromatic C=N double bond within the thiazole ring. nih.gov

Alternatively, oxidative cyclization can proceed via a disulfide intermediate. In this pathway, the precursor thiol is first oxidized to a disulfide. Subsequent intramolecular rearrangement and cyclization, often promoted by an acid or base, lead to the formation of the benzothiazole ring. researchgate.net This approach is particularly useful for synthesizing fused tricyclic benzothiazolium salts. researchgate.net

| Oxidant/Catalyst | Role in Synthesis | Precursors | Ref |

| H2O2/HCl | Catalyst and oxidant | 2-aminothiophenol and aldehydes | nih.gov |

| Iodine (I2) | Promotes condensation and oxidation | 2-aminothiophenol and aldehydes | organic-chemistry.org |

| DMSO | Oxidant and solvent | o-iodoanilines and K2S | organic-chemistry.org |

| Molecular Oxygen (O2) | Oxidant | 2-aminothiophenols and aryl ketones | nih.gov |

Reactivity of the Benzothiazole Nucleus

The benzothiazole ring is an electron-deficient heterocyclic system due to the electronegativity of the nitrogen and sulfur atoms. This electronic nature dictates its reactivity towards various reagents. The presence of the phenyl group at the C4 position further influences the regioselectivity of substitution reactions through steric and electronic effects.

Electrophilic Aromatic Substitution (EAS): The benzothiazole nucleus is generally deactivated towards electrophilic attack compared to benzene because of the electron-withdrawing nature of the heteroatoms. Electrophilic substitution, when it occurs, is directed to the benzene part of the molecule. The directing influence of the fused thiazole ring and the C4-phenyl group must be considered. The thiazole ring acts as a deactivating, meta-directing group. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions, which are meta to the heteroatoms, with C7 being generally favored in the absence of other strongly directing groups. The C4-phenyl group is an activating, ortho-, para-director for its own ring, but its influence on the benzothiazole nucleus is primarily steric, potentially hindering attack at the C5 position.

Nucleophilic Aromatic Substitution (SNA): The electron-deficient character of the benzothiazole ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. Nucleophilic aromatic substitution is favored by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org While unsubstituted benzothiazole is not highly reactive, the presence of activating groups (electron-withdrawing) or the use of very strong nucleophiles can promote substitution. The most electrophilic carbon atom in the benzothiazole system is C2, followed by the carbons in the benzene ring, especially if activated by electron-withdrawing substituents. Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

| Reaction Type | Preferred Position(s) | Influencing Factors |

| Electrophilic Substitution | C7, C5 | Electron-withdrawing effect of the thiazole ring. |

| Nucleophilic Substitution | C2 (with leaving group) | Electronegativity of N and S atoms; stabilization of Meisenheimer complex. |

Arynes are highly reactive intermediates that can be generated from aryl halides or triflates under basic conditions or with fluoride ions. The generation of a heteroaryne, specifically a "benzothiazolyne," provides a powerful method for the regioselective functionalization of the benzothiazole core.

A synthetic strategy involves the directed lithiation of a suitably substituted halophenyl precursor, which then undergoes cyclization via an aryne intermediate. This aryne can be trapped by various electrophiles, allowing for the introduction of a wide range of functional groups at specific positions, such as C7. acs.org For example, a 2,2-dimethyl-N-(3-halophenyl)propanethioamide can be treated with a strong base to generate an aryne, which immediately cyclizes and is subsequently quenched by an electrophile. acs.org This aryne-mediated cyclization is a versatile tool for creating substituted benzothiazoles that are otherwise difficult to access. acs.org Related studies on 2,1,3-benzothiadiazole have shown that heteroarynes can be generated and trapped with excellent chemo- and regioselectivity. nih.gov

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org In this context, benzothiazole-containing molecules can act as the dipolarophile (the 2π component) when substituted with an electron-withdrawing group.

An example is the reaction of (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles with an azomethine ylide generated in situ. The benzothiazole-substituted acrylonitrile serves as an activated alkene (dipolarophile). The reaction proceeds with high regioselectivity, leading to the formation of complex spiro-pyrrolidine-benzothiazole heterocyclic systems. nih.gov The benzothiazole moiety acts as a strong electron-withdrawing group, activating the double bond for the cycloaddition. Computational studies, including Frontier Molecular Orbital (FMO) theory, confirm that these reactions are polar, with electron density flowing from the dipole (azomethine ylide) to the dipolarophile (benzothiazole derivative). nih.gov

| Dipole | Dipolarophile | Product | Ref |

| Azomethine Ylide (from isatin and N-methylglycine) | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | 3′-(benzo[d]thiazol-2-yl)-spiro[indoline-3,2′-pyrrolidine] | nih.gov |

Influence of the Phenyl Substituent on Reaction Selectivity and Kinetics

The presence of a phenyl group at the 4-position of the 1,3-benzothiazole ring system introduces significant electronic and steric influences that modulate the molecule's reactivity, affecting both the selectivity of reactions and their kinetic profiles. The interplay of these effects governs the accessibility of different positions on the benzothiazole core to incoming reagents and stabilizes or destabilizes reaction intermediates and transition states.

Electronic Effects:

The phenyl substituent at the 4-position primarily exerts a complex electronic influence on the benzothiazole nucleus through a combination of inductive and resonance effects. Generally, the phenyl group is considered to be electron-withdrawing via its inductive effect (-I) due to the higher electronegativity of its sp² hybridized carbon atoms. This inductive withdrawal can decrease the electron density of the attached benzothiazole ring, thereby deactivating it towards electrophilic attack and activating it towards nucleophilic attack.

In the context of electrophilic aromatic substitution, an electron-donating group generally increases the reaction rate by stabilizing the positively charged intermediate (arenium ion), while an electron-withdrawing group decreases the rate. For nucleophilic aromatic substitution, the opposite is true; electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged Meisenheimer complex.

Steric Effects:

The phenyl group at the 4-position also introduces considerable steric hindrance. This bulkiness can shield the adjacent positions, particularly the 5-position of the benzothiazole ring, from the approach of reactants. This steric effect can play a crucial role in determining the regioselectivity of a reaction. For instance, in reactions where multiple sites are electronically favorable for attack, the steric bulk of the 4-phenyl group may direct the incoming reagent to the less hindered positions.

The quantitative assessment of steric effects is often achieved through methodologies like the Taft equation, which separates steric, electronic, and resonance effects. However, specific studies applying the Taft equation to reactions of 4-phenyl-1,3-benzothiazole are not prominently featured in the available scientific literature.

Detailed Research Findings:

Detailed experimental studies providing quantitative data, such as reaction rate constants or product distribution ratios that specifically isolate the influence of the 4-phenyl substituent on the reactivity of 1,3-benzothiazole, are limited. Much of the research on substituted benzothiazoles focuses on their synthesis and biological applications rather than on detailed mechanistic and kinetic investigations of their chemical reactions.

However, qualitative observations from synthetic studies on related compounds can offer some understanding. For example, in reactions involving the functionalization of the benzothiazole core, the presence of a bulky substituent at the 4-position would be expected to favor substitution at the 2-, 6-, or 7-positions, assuming these positions are electronically accessible.

To provide a clearer, albeit generalized, picture of how substituents can affect the reactivity of the benzothiazole system, the following table summarizes the expected kinetic and selectivity outcomes based on the electronic nature of a substituent. It is important to note that this is a conceptual representation and not based on experimental data for 4-phenyl-1,3-benzothiazole itself.

| Substituent Nature at Position 4 | Effect on Electrophilic Aromatic Substitution (EAS) | Effect on Nucleophilic Aromatic Substitution (SNAr) | Expected Regioselectivity for EAS |

|---|---|---|---|

| Electron-Donating Group (e.g., -OCH₃, -NH₂) | Activates the ring, increases reaction rate. | Deactivates the ring, decreases reaction rate. | Directs incoming electrophiles to ortho and para positions relative to the activating group's influence on the benzothiazole ring. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Deactivates the ring, decreases reaction rate. | Activates the ring, increases reaction rate. | Directs incoming electrophiles to meta positions relative to the deactivating group's influence on the benzothiazole ring. |

| Phenyl Group (-C₆H₅) | Overall effect is a balance of -I and +M effects. The net effect on the rate is reaction-dependent. | Overall effect is a balance of -I and +M effects. The net effect on the rate is reaction-dependent. | The directing influence would depend on the dominant electronic effect in the specific reaction, with steric hindrance also playing a significant role in directing away from the 5-position. |

Spectroscopic Data for 4-Phenyl-1,3-benzothiazole Not Available in Publicly Accessible Reference Materials

A thorough search for advanced spectroscopic and analytical data for the chemical compound 4-Phenyl-1,3-benzothiazole has revealed a significant lack of available information required to construct a detailed scientific article based on the requested outline. While extensive research and data exist for the isomeric compound, 2-Phenyl-1,3-benzothiazole, and other related derivatives, specific experimental data for the 4-phenyl isomer is not present in the consulted scientific literature and databases.

The requested article structure included detailed subsections on:

Vibrational Spectroscopy , including Fourier Transform Infrared (FTIR) and Raman Spectroscopy with vibrational mode assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy , covering Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), and advanced multi-dimensional NMR techniques.

Despite targeted searches for the synthesis and characterization of 4-Phenyl-1,3-benzothiazole and its associated CAS number (65424-11-5), no publications containing the specific FTIR, Raman, or comprehensive NMR data could be located. The available literature predominantly focuses on benzothiazole derivatives where the phenyl group is substituted at the 2-position, which is a structurally distinct compound with different spectroscopic properties.

Due to the strict requirement to focus solely on 4-Phenyl-1,3-benzothiazole and the absence of the necessary data, it is not possible to generate the thorough, informative, and scientifically accurate content as requested for each specified section and subsection. Providing data from other isomers would be scientifically inaccurate and would not adhere to the constraints of the prompt.

Therefore, the detailed spectroscopic characterization of 4-Phenyl-1,3-benzothiazole cannot be provided at this time.

Advanced Spectroscopic Characterization and Analytical Techniques

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical information about the electronic transitions and photophysical properties of 4-Phenyl-1,3-benzothiazole.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of 4-Phenyl-1,3-benzothiazole and its derivatives is characterized by intense absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated aromatic system. The spectrum of the parent compound, 2-phenylbenzothiazole (B1203474), shows characteristic bands between 250 nm and 350 nm. For certain derivatives, absorption peaks have been identified at approximately 210 nm and in the range of 330-340 nm. niscpr.res.in

The position and intensity of these absorption bands are sensitive to the solvent environment and the nature of substituents on the phenyl or benzothiazole (B30560) rings. This phenomenon, known as solvatochromism, has been observed in various 2-phenylbenzothiazole derivatives. researchgate.net The structure of the compound, including the specific aryl or heteroaryl groups attached to the benzothiazole core, strongly influences the position of the lowest energy charge-transfer absorption band. researchgate.net For instance, the interaction of hydroxy-substituted benzothiazole derivatives with different metal ions can also lead to changes in their UV-visible absorption properties. nih.gov

Table 1: UV-Vis Absorption Data for Selected 2-Phenylbenzothiazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Derivative 2e | Methanol | ~210 nm, 330-340 nm | niscpr.res.in |

Fluorescence Spectroscopy and Luminescent Property Analysis

4-Phenyl-1,3-benzothiazole and its derivatives are known for their significant fluorescent properties. When excited with UV light, they typically exhibit strong fluorescence in the blue to violet region of the visible spectrum. For a series of synthesized derivatives excited at 330 nm, fluorescence emissions were observed in the wavelength range of 380 nm to 450 nm. niscpr.res.in

The fluorescence intensity and the exact emission wavelength are highly dependent on the molecular structure and the surrounding environment. For example, the derivative 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2) shows a characteristic blue-shift in its emission spectrum and an increase in fluorescence intensity upon binding to amyloid fibrils. nih.gov The quantum yield of fluorescence, a measure of the efficiency of the emission process, has been a subject of detailed study for various 2-substituted benzothiazoles. acs.org Some derivatives have been specifically designed as D-π-A (Donor-π-Acceptor) compounds, which exhibit high fluorescence quantum yields and strong two-photon-excited fluorescence. researchgate.net

Table 2: Fluorescence Emission Data for 2-Phenylbenzothiazole Derivatives

| Excitation Wavelength (λex) | Emission Wavelength Range (λem) | Observation | Reference |

|---|

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns upon ionization. For 4-Phenyl-1,3-benzothiazole (commonly known as 2-phenylbenzothiazole), electron ionization mass spectrometry (EI-MS) provides key structural information.

The mass spectrum of 2-phenylbenzothiazole is dominated by an intense molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 211, corresponding to its molecular weight (C₁₃H₉NS). nist.gov The high stability of the aromatic system accounts for the high abundance of the molecular ion.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways observed in the mass spectrum include:

Loss of a hydrogen atom: A significant fragment is observed at m/z 210, corresponding to the [M-H]⁺ ion.

Loss of HCN: A fragment peak corresponding to the loss of a molecule of hydrogen cyanide (HCN) from the thiazole (B1198619) ring is often observed in the fragmentation of benzothiazoles.

Fragmentation of the Benzothiazole Ring: The benzothiazole ring system can undergo cleavage, leading to characteristic fragment ions.

Phenyl Cation: The presence of a fragment at m/z 77 is indicative of the phenyl cation (C₆H₅⁺), resulting from the cleavage of the bond connecting the phenyl group to the benzothiazole moiety.

The pyrolysis of related compounds, such as 1-phenyl-2-benzothiazolinethione, has been shown to produce 2-phenylbenzothiazole, confirming the stability of this structure under thermal stress. cdnsciencepub.comcdnsciencepub.com

Table 3: Key Ions in the Mass Spectrum of 2-Phenylbenzothiazole

| m/z | Proposed Ion/Fragment | Formula |

|---|---|---|

| 211 | Molecular Ion [M]⁺˙ | [C₁₃H₉NS]⁺˙ |

| 210 | [M-H]⁺ | [C₁₃H₈NS]⁺ |

Computational and Theoretical Investigations of 4 Phenyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure, reactivity, and spectroscopic properties of heterocyclic compounds like 4-Phenyl-1,3-benzothiazole. These computational methods allow for a detailed understanding of the molecule's electronic characteristics at an atomic level.

Geometry Optimization and Conformational Analysis

Studies on similar phenyl-benzothiazole systems have performed geometry scans by systematically varying the dihedral angle between the benzothiazole (B30560) and phenyl rings. A full 360° rotation, typically in 30° increments, is modeled to identify energy minima. mdpi.com For a phenyl substituent on a benzothiazole ring, two energetically stable conformers were identified at dihedral angles of 0° and 180°. mdpi.com These planar conformations are favored as they allow for maximum π-conjugation between the two ring systems. The rotational barrier between these conformers has been calculated for related derivatives, with values ranging from 5.73 to 9.78 kcal/mol, indicating the energy required to move from one stable conformation to another. nbu.edu.sa

DFT calculations at the B3LYP/6-311G(d,p) level of theory also provide precise predictions of bond lengths and angles. For example, in related 2-substituted-1,3-benzothiazoles, key bond lengths have been calculated as follows:

| Bond | Calculated Length (Å) |

| C-C (inter-ring) | 1.457–1.480 |

| C=N (thiazole ring) | 1.294–1.341 |

| S-C (thiazole ring) | 1.768–1.793 |

These optimized geometric parameters serve as the foundation for all subsequent computational analyses. nbu.edu.sa

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions within a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and can readily undergo electronic transitions. mdpi.com

Computational studies on a series of benzothiazole derivatives have shown that the HOMO-LUMO gap is influenced by the nature of substituents on the phenyl ring. For an unsubstituted phenyl-benzothiazole, the calculated energy gap is relatively high, indicating significant stability.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Phenyl-benzothiazole | -6.43 | -1.70 | 4.73 |

| p-methylphenyl-benzothiazole | -6.21 | -1.50 | 4.71 |

| p-methoxyphenyl-benzothiazole | -5.90 | -1.26 | 4.64 |

| p-chlorophenyl-benzothiazole | -6.41 | -1.79 | 4.62 |

As shown in the table, the unsubstituted phenyl-benzothiazole exhibits the largest energy gap (4.73 eV) in the series, rendering it the most stable and least reactive compound among them. mdpi.com The analysis of HOMO and LUMO distributions indicates that electronic transitions primarily involve an intramolecular charge transfer (ICT) within the molecule. mdpi.comnih.gov

Global reactivity descriptors, derived from HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity. mdpi.comscirp.org These parameters help in predicting how the molecule will interact with other chemical species. The key descriptors are calculated as follows:

Ionization Potential (I): Corresponds to the energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): Represents the energy released when an electron is added. A ≈ -ELUMO

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud. S = 1 / η

Electronegativity (χ): The power of an atom to attract electrons to itself. χ = (I + A) / 2

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. ω = μ² / 2η, where μ (-χ) is the electronic chemical potential.

Calculations for various benzothiazole derivatives have been performed to quantify these properties, allowing for a comparative analysis of their reactivity. mdpi.comscirp.org Molecules with lower chemical hardness and higher softness are generally more reactive. mdpi.com

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. scirp.orgmatilda.science The MEP surface is color-coded to represent different electrostatic potential values.

Red and Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For benzothiazole derivatives, MEP analysis reveals that the most negative regions are typically located over heteroatoms like nitrogen and sulfur, as well as oxygen atoms in any substituents. esisresearch.org The slightly electron-deficient (light blue) regions are often found over the thiazole (B1198619) ring, while the phenyl rings can present sites for electrophilic interactions. esisresearch.org This detailed mapping helps identify reactive sites and understand intermolecular interactions. scirp.org

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts via GIAO method)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Theoretical calculations of vibrational spectra (Infrared and Raman) can predict the frequencies of different vibrational modes within the molecule. mdpi.com These calculations are essential for assigning the absorption bands observed in experimental spectra. For benzothiazole derivatives, characteristic vibrational frequencies have been calculated and categorized. mdpi.com

| Vibrational Mode | Calculated Frequency Range (cm-1) |

|---|---|

| Aromatic C-H Stretching | 3008–3132 |

| Phenyl and Benzo Ring C-C Stretching | 600–795 |

The absence of imaginary frequencies in the calculated spectra confirms that the optimized geometry corresponds to a true energy minimum. mdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. mdpi.com Theoretical chemical shifts are calculated and often show good agreement with experimental data, aiding in the structural elucidation of complex molecules.

For a series of benzothiazole derivatives, the ¹H NMR chemical shifts for the aromatic protons were calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory. mdpi.com

| Parameter | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (¹H) | 7.15–7.90 | 7.25–7.70 |

The strong correlation between the calculated and experimental values validates the accuracy of the computational model and confirms the assigned molecular structure. mdpi.com

Polarizability and Hyperpolarizability Calculations

The nonlinear optical (NLO) properties of benzothiazole derivatives are of significant interest for advanced technological applications. nih.gov Calculations of polarizability (α) and first-order hyperpolarizability (β) are crucial in predicting a molecule's NLO response. These properties are influenced by the molecule's electronic structure, particularly the presence of π-electron systems and electron donor-acceptor groups. nih.govnih.gov

Density Functional Theory (DFT) is a common method used to calculate these properties. For instance, the calculated polarizability (α) for some novel triazine derivatives, which share structural similarities with π-conjugated systems, ranges from 6.09 to 10.75 × 10⁻²⁴ esu. nih.gov The first-order hyperpolarizability (β) is a key factor in determining NLO activity. nih.gov For a series of push-pull tetrazoles, calculated total hyperpolarizability (βtot) values were found to be as high as 32.3 × 10⁻³⁰ esu, showing good agreement with experimental data. nih.gov Studies on benzothiazole derivatives have shown that the extension of the conjugate structure and an increase in polarity can enhance third-order nonlinearity. researchgate.net The largest second-order hyperpolarizability (γ) for certain benzothiazole derivatives was estimated at 0.86 × 10⁻³⁰ esu. researchgate.net

These calculations often use a reference compound, such as urea, for comparison. nih.gov The computational methods and basis sets, like B3LYP and MP2 with the Pol basis set, can affect the computed values of dipole moments, polarizabilities, and hyperpolarizabilities for thiazole and benzothiazole derivatives. researchgate.net

| Property | Description | Typical Calculated Values (for related compounds) |

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | 2.76 - 6.96 D nih.gov |

| Polarizability (α) | The tendency of a molecule's electron cloud to be distorted by an external electric field. | 6.09–10.75 × 10⁻²⁴ esu nih.gov |

| First-Order Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. | Dominated by βxxx component nih.gov |

| Second-Order Hyperpolarizability (γ) | A measure of the third-order nonlinear optical response of a molecule. | Up to 0.86 × 10⁻³⁰ esu researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to investigate the electronic excited states of molecules. nih.govdoi.orgohio-state.edu It allows for the calculation of properties such as electronic transition energies, absorption wavelengths (λ), and oscillator strengths (f). doi.orgresearchgate.net This information is vital for understanding a molecule's photophysical behavior, including its absorption and emission characteristics.

TD-DFT studies on benzothiazole derivatives have been employed to analyze their electronic absorption spectra. researchgate.net For example, in a study of 2-(2′-hydroxyphenyl)-benzothiazole derivatives, TD-DFT was used to investigate the excited state intramolecular proton transfer (ESIPT) mechanism, a process crucial for the fluorescence properties of many organic molecules. nih.gov The calculations helped to identify that hydrogen bonding is enhanced in the excited state, which facilitates the ESIPT process. nih.gov

The accuracy of TD-DFT calculations can depend on the choice of the functional and basis set. doi.org Different hybrid functionals, such as B3LYP, B3P86, and B1LYP, may yield slightly different results for transition energies. doi.org Despite these variations, TD-DFT provides satisfactory results in calculating the observed transition energies for a range of molecules, from small organic compounds to larger systems like indole derivatives. doi.org Frontier molecular orbital (FMO) analysis, often performed in conjunction with TD-DFT, offers insights into the charge transfer characteristics of the molecule upon excitation. matilda.science

| Calculated Property | Description | Relevance |

| Excitation Energy (ΔE) | The energy required to promote an electron from a lower energy orbital to a higher energy orbital. | Determines the position of absorption bands in the UV-Vis spectrum. |

| Wavelength (λ) | The wavelength of light absorbed during an electronic transition. | Corresponds to the color and UV-Vis absorption properties of the molecule. |

| Oscillator Strength (f) | The probability of a particular electronic transition occurring. | Relates to the intensity of an absorption band. |

| Electronic Transitions | The movement of an electron from one molecular orbital to another (e.g., HOMO → LUMO). | Provides insight into the nature of the excited state (e.g., charge transfer character). |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intermolecular bonding within a molecular system. matilda.sciencescirp.orgscirp.orgnih.gov It provides a localized, intuitive picture of bonding and allows for the quantitative evaluation of donor-acceptor interactions. nih.govrsc.org

NBO analysis on benzothiazole and its derivatives has been used to elucidate electron delocalization patterns and quantify the stabilization energies (E(2)) associated with charge transfer between donor (Lewis-type) and acceptor (non-Lewis) NBOs. scirp.orgscirp.org This is accomplished through a second-order perturbation theory analysis of the Fock matrix in the NBO basis. scirp.orgscirp.org These analyses can reveal crucial information about the intramolecular charge transfer that contributes to the molecule's electronic properties. matilda.science

For instance, NBO analysis can be used to understand how charge is distributed across the atoms of a benzothiazole derivative and how this distribution changes in different environments, such as in the gas phase versus an aqueous solution. scirp.orgscirp.org It can also provide insights into the nature of hydrogen bonds by analyzing the interactions between lone pair orbitals and antibonding orbitals. nih.gov The hyperconjugation model, investigated through NBO analysis, has been shown to play a dominant role in effects like the anomeric effect, successfully explaining molecular conformations and stability. rsc.org

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. researchgate.netwjarr.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Benzothiazole derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various biological targets.

These studies have explored the binding of benzothiazole derivatives to a range of enzymes and receptors implicated in different diseases. The primary goal is to understand the binding interactions, such as hydrogen bonds and hydrophobic interactions, and to correlate the binding affinity (often expressed as a docking score or binding energy) with biological activity. ajchem-a.com

Key Molecular Targets for Benzothiazole Derivatives:

GABA-Aminotransferase (GABA-AT): Docking studies have been performed to screen benzothiazole derivatives as potential inhibitors of GABA-AT, a target for anticonvulsant drugs. researchgate.netwjarr.com In one study, several designed derivatives exhibited excellent mol dock scores (ranging from -104.23 to -121.56) compared to standard drugs like phenytoin (-73.63) and carbamazepine (-62.45), indicating strong potential binding. wjarr.com

p56lck Kinase: Benzothiazole-thiazole hybrids have been designed and docked into the ATP binding site of the p56lck enzyme, a target for cancer therapy. biointerfaceresearch.com These studies help to understand the structural requirements for kinase inhibition. biointerfaceresearch.com

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, novel benzothiazole derivatives have been docked into the active site of AChE. ajchem-a.com Some derivatives showed significantly lower binding energies (-11.27 kcal/mol) compared to the reference drug riluzole (-6.6 kcal/mol), suggesting stronger binding affinity. ajchem-a.com

Tyrosinase: Benzothiazole derivatives bearing alkyl phenyl ether fragments have been evaluated as tyrosinase inhibitors. Molecular docking helped to reveal a consistent pattern of interaction with the tyrosinase protein. bohrium.com

| Molecular Target | Therapeutic Area | Key Findings from Docking Studies |

| GABA-Aminotransferase (GABA-AT) | Epilepsy/Anticonvulsant | Benzothiazole derivatives showed superior docking scores compared to standard drugs, with extensive hydrogen bonding. researchgate.netwjarr.com |

| p56lck Kinase | Cancer | Docking revealed binding patterns at the ATP site, identifying competitive inhibitors. biointerfaceresearch.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Derivatives demonstrated stronger binding affinities (lower binding energies) than the reference drug. ajchem-a.com |

| Tyrosinase | Hyperpigmentation | Docking studies supported the observed inhibitory activity, showing key interactions within the active site. bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.

QSAR studies have been applied to benzothiazole derivatives to understand the structural features essential for their biological activities, such as antibacterial and anticancer effects. researchgate.netnih.gov The process typically involves selecting a set of molecules with known activities, calculating a range of descriptors (topological, electronic, physicochemical), and then using statistical methods to build and validate a predictive model.

Common Methodologies and Descriptors:

Statistical Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are frequently used to develop QSAR models. imist.ma

Descriptors: A wide array of descriptors can be employed. For example, in a QSAR study on thiazole derivatives as PIN1 inhibitors, descriptors like molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the Balaban index (J) were found to be significant. imist.ma In another study on benzothiazole analogues for antibacterial activity, descriptors such as SpMin6_Bhs, ATSC5v, and VP-1 were identified as important. researchgate.net

Model Validation: The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. Statistical parameters like the squared correlation coefficient (R²), cross-validation coefficient (R²cv or Q²), and the predictive power for an external test set (R²test) are used to evaluate the model's performance. imist.ma

A validated QSAR model can be a powerful tool for designing new potent molecules prior to their synthesis, thereby saving time and resources in the drug discovery process. researchgate.net

Structure Activity Relationship Sar Studies on 4 Phenyl 1,3 Benzothiazole Derivatives

Methodological Approaches to SAR Studies

The exploration of SAR for 4-phenyl-1,3-benzothiazole derivatives is primarily conducted through two synergistic approaches: systematic synthesis of analogs and computational modeling.

Systematic Structural Modification and Analog Synthesis

Microwave-assisted synthesis has been employed as an efficient methodology for creating these libraries of analogs. nih.govresearchgate.net Similarly, another study focused on creating a library of phenylacetamide derivatives featuring the benzothiazole (B30560) nucleus to evaluate their antiproliferative effects in cancer cell lines. mdpi.com This approach of creating and testing a series of systematically modified compounds is essential for identifying key pharmacophoric elements and understanding how structural changes influence biological outcomes.

Computational SAR Modeling and Predictive Studies

Complementing synthetic efforts, computational modeling provides a powerful tool for predicting the activity of novel compounds and understanding their interactions at an atomic level. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are widely used. researchgate.netmdpi.commdpi.com DFT calculations, for example, can elucidate the electronic properties, chemical reactivity, and thermodynamic stability of different benzothiazole derivatives. mdpi.commdpi.com

Molecular docking and molecular dynamics simulations are also pivotal. nih.gov These methods can predict the binding pose of a ligand within the active site of a target protein and analyze the stability of the resulting complex. nih.govoup.com In one study, restrained molecular dynamics were used to determine the high-resolution structure of a benzothiazole derivative bound to a MYC G-quadruplex, providing a detailed view of the binding interface. oup.com Such predictive studies help to rationalize experimentally observed SAR data and guide the design of next-generation derivatives with improved affinity and selectivity. nih.govnih.gov

Influence of Phenyl Ring Substitution on Molecular Interactions

The phenyl ring of the 4-phenyl-1,3-benzothiazole scaffold is a primary site for modification, and substitutions on this ring profoundly affect the molecule's interaction with its biological targets through electronic and steric effects.

Electronic Effects of Substituents on Binding Affinity

The electronic nature of substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—plays a crucial role in modulating binding affinity. mdpi.comresearchgate.netnih.gov Studies have shown that the introduction of strongly electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), can lower the energy of the frontier molecular orbitals (HOMO and LUMO), which often correlates with increased reactivity and altered binding characteristics. mdpi.commdpi.com

For example, in the pursuit of tyrosinase inhibitors, it was found that the placement of hydroxyl (-OH) and methoxyl (-OCH3) groups on the phenyl ring had a dramatic effect on activity. mdpi.com A derivative with a 2,4-dihydroxyphenyl substitution showed highly potent inhibition, whereas a 4-hydroxy-3-methoxyphenyl analog had minimal activity, underscoring the sensitivity of the binding interaction to the electronic landscape of the phenyl ring. mdpi.com Another study on amyloid-binding ligands found that introducing an electron-withdrawing iodine atom ortho to an electron-donating amino group increased binding affinity, while placing it ortho to a hydroxyl group had the opposite effect, highlighting the complex interplay of electronic factors. elsevier.com

The following table summarizes the observed effects of various phenyl ring substituents on the binding affinity of 4-phenyl-1,3-benzothiazole derivatives in different studies.

| Target | Phenyl Ring Substituent | Position | Effect on Binding Affinity/Potency |

| sEH/FAAH | Fluoro, Chloro, Bromo, Methyl, Methoxy | Ortho | Yielded potent dual inhibitors nih.govresearchgate.net |

| sEH/FAAH | Trifluoromethyl | Ortho, Para | Well tolerated by target enzymes researchgate.netnih.gov |